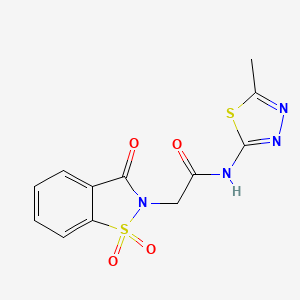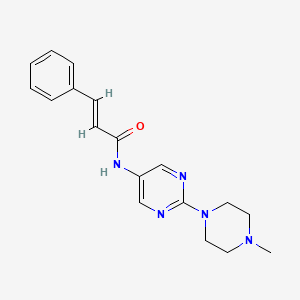![molecular formula C8H5BrN2O2 B2942711 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid CAS No. 1782194-76-6](/img/structure/B2942711.png)
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 1782194-76-6 . It has a molecular weight of 241.04 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives has been widely studied . One method involves the use of substituted pyridines and hydroxylamine-O-sulfonic acid to synthesize N-aminopyridine sulfates. These are then used in a 1,3-dipolar cycloaddition reaction with ethyl propionate to generate pyrazolo[1,5-a]pyridine-3-carboxylate derivatives .Molecular Structure Analysis
The pyrazolo[1,5-a]pyridine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyridine derivatives have been extensively researched . Various synthesis pathways have been developed for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid is a powder that is stored at room temperature . Its InChI Code is 1S/C8H5BrN2O2/c9-6-4-10-11-3-1-2-5 (7 (6)11)8 (12)13/h1-4H, (H,12,13) .科学的研究の応用
Hybrid Catalysts in Synthesis : A review article highlights the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The article covers synthetic pathways employing diversified catalysts for developing substituted pyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives, indicating a potential area where derivatives of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid could be applied (Parmar, Vala, & Patel, 2023).
Central Nervous System (CNS) Acting Drugs : Research into functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity identified heterocycles, including pyridine and pyrimidine derivatives, as potential candidates. This underscores the relevance of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid derivatives in developing novel CNS drugs (Saganuwan, 2017).
Antibacterial Activity : The synthesis and application of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids have shown promising antibacterial activity against Staphylococcus aureus, including drug-resistant strains. Derivatives of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid, by incorporating triazole or triazolopyrimidine moieties, could enhance the development of novel antibacterial agents (Li & Zhang, 2021).
Antioxidant, Microbiological, and Cytotoxic Activity : The study of natural carboxylic acids and their derivatives, including those related to 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid, has shown significant biological activity. These compounds' structural features influence their antioxidant, antimicrobial, and cytotoxic potentials, suggesting their importance in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Safety and Hazards
将来の方向性
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in the development of new drugs, particularly in the field of anticancer therapeutics . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
作用機序
Target of Action
The primary targets of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid are currently unknown. The compound belongs to the pyrazolo[1,5-a]pyridine class of molecules, which have been evaluated for activity and access to pharmaceutical products . .
Mode of Action
Pyrazolyl molecules, which include this compound, are known to crystallize in a variety of motifs determined by N–H··N hydrogen bonds
Biochemical Pathways
It’s worth noting that compounds producing reactive oxygen species (ros) have been linked to disease development . If this compound interacts with similar pathways, it could potentially influence cellular components negatively.
Result of Action
Related pyrazolo[1,5-a]pyridine compounds have shown selective antibacterial, antiviral, antifungal, and antitumor activity , suggesting potential biomedical applications for this compound.
Action Environment
The compound is a solid at room temperature , suggesting that it may be stable under normal storage conditions.
特性
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-11-3-1-2-5(7(6)11)8(12)13/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMWATVPVFSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


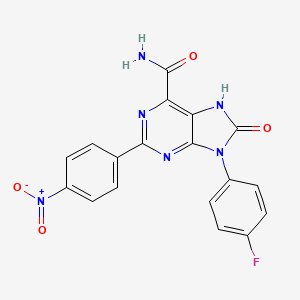
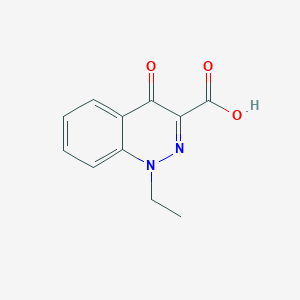
![4-(2-chlorophenyl)-6-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanylmethylsulfanyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile](/img/structure/B2942634.png)
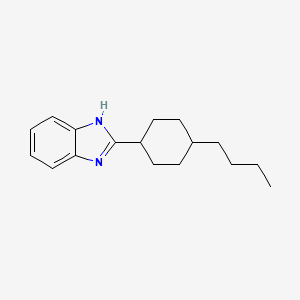
![2-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2942636.png)
![2-Chloro-N-[(5-methylfuran-2-yl)methyl]-N-(6-methylpyridin-3-yl)acetamide](/img/structure/B2942637.png)
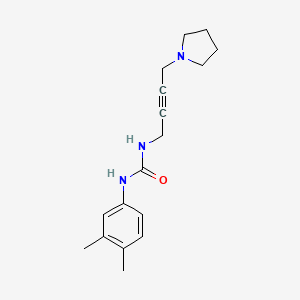
![2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2942640.png)
